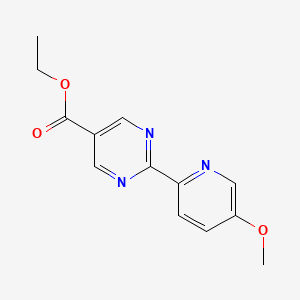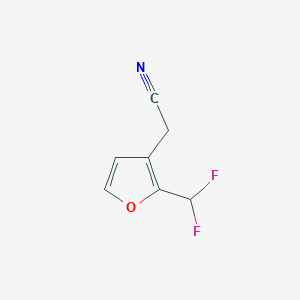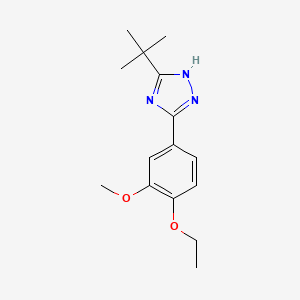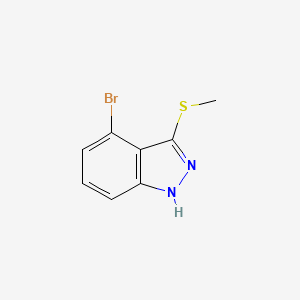
4-Bromo-3-(methylthio)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Bromo-3-(méthylthio)-1H-indazole est un composé chimique appartenant à la famille des indazoles, caractérisé par un atome de brome en position 4 et un groupe méthylthio en position 3 sur le cycle indazole. Les indazoles sont des composés organiques aromatiques hétérocycliques qui ont été largement étudiés pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Bromo-3-(méthylthio)-1H-indazole implique généralement des réactions en plusieurs étapes à partir de précurseurs disponibles dans le commerce. Une méthode courante comprend la bromation du 3-(méthylthio)-1H-indazole en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d'un solvant approprié comme le dichlorométhane . La réaction est généralement réalisée à température ambiante pour assurer un rendement et une sélectivité élevés.
Méthodes de production industrielle
Les méthodes de production industrielle du 4-Bromo-3-(méthylthio)-1H-indazole peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler précisément les paramètres de réaction, garantissant une qualité et un rendement constants du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Bromo-3-(méthylthio)-1H-indazole subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactions d'oxydation : Le groupe méthylthio peut être oxydé en sulfoxyde ou en sulfone en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réactions de réduction : Le composé peut être réduit en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Principaux produits
Substitution : Divers indazoles substitués en fonction du nucléophile utilisé.
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d'indazole réduits.
4. Applications de la recherche scientifique
Le 4-Bromo-3-(méthylthio)-1H-indazole a été exploré dans divers domaines de la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d'autres composés précieux.
5. Mécanisme d'action
Le mécanisme d'action du 4-Bromo-3-(méthylthio)-1H-indazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes brome et méthylthio jouent un rôle crucial dans son affinité de liaison et sa sélectivité envers ces cibles. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
4-Bromo-3-(methylthio)-1H-indazole has been explored in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(methylthio)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine and methylthio groups play crucial roles in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-bromo-3-(méthylthio)phénylboronique
- 4-Bromo-3-méthylanisole
- Acide 4-bromo-3-(carboxyméthoxy)-5-phénylthiophène-2-carboxylique
Unicité
Le 4-Bromo-3-(méthylthio)-1H-indazole est unique en raison de son motif de substitution spécifique sur le cycle indazole, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C8H7BrN2S |
|---|---|
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
4-bromo-3-methylsulfanyl-1H-indazole |
InChI |
InChI=1S/C8H7BrN2S/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) |
Clé InChI |
OLAPMMIUFGNWGW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NNC2=C1C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


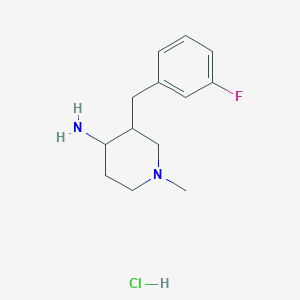

![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)


